molecular formula C15H23NO3 B14785888 Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate

Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate

Cat. No.: B14785888
M. Wt: 265.35 g/mol
InChI Key: YHJDCVCSCURWBH-UHFFFAOYSA-N
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Description

Tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a phenyl group attached to a propan-2-yl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate can be achieved through several methods. One common approach involves the reaction of tert-butyl bromoacetate with a chiral amine, followed by the addition of a phenyl group through a Grignard reaction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its chiral nature also makes it valuable in asymmetric synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)10-16-13(11-17)9-12-7-5-4-6-8-12/h4-8,13,16-17H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJDCVCSCURWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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